molecular formula C8H13NO3 B14382576 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide CAS No. 90137-37-4

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide

Cat. No.: B14382576
CAS No.: 90137-37-4
M. Wt: 171.19 g/mol
InChI Key: ZVIRUQWHBSCNAX-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide is an organic compound with a unique structure that includes a dioxolane ring and a nitrile oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide typically involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxolane with a suitable nitrile oxide precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile oxide group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile oxide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidative stress, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane, 2,2,4,4-tetramethyl-: A similar compound with a dioxolane ring but different substituents.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a similar ring structure but different functional groups.

Uniqueness

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbonitrile oxide is unique due to the presence of both the dioxolane ring and the nitrile oxide group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

CAS No.

90137-37-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3-dioxolane-4-carbonitrile oxide

InChI

InChI=1S/C8H13NO3/c1-7(2)6(5-9-10)11-8(3,4)12-7/h6H,1-4H3

InChI Key

ZVIRUQWHBSCNAX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)(C)C)C#[N+][O-])C

Origin of Product

United States

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